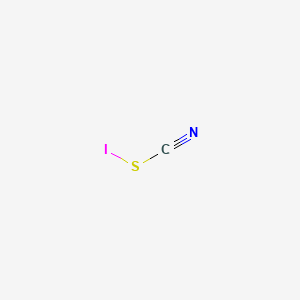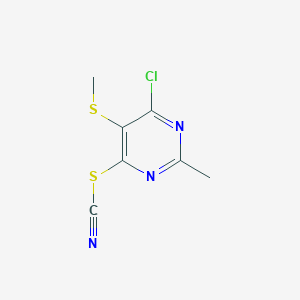
6-Chloro-2-methyl-5-(methylsulfanyl)pyrimidin-4-yl thiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-2-methyl-5-(methylsulfanyl)pyrimidin-4-yl thiocyanate is a heterocyclic compound that contains a pyrimidine ring substituted with chlorine, methyl, methylsulfanyl, and thiocyanate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-methyl-5-(methylsulfanyl)pyrimidin-4-yl thiocyanate typically involves the introduction of the thiocyanate group to a pre-formed pyrimidine ring. One common method is the nucleophilic substitution reaction where a suitable thiocyanate source reacts with a chlorinated pyrimidine derivative under basic conditions. The reaction can be carried out in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The choice of reagents and solvents would be influenced by cost, availability, and environmental considerations.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-2-methyl-5-(methylsulfanyl)pyrimidin-4-yl thiocyanate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The thiocyanate group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate in solvents like acetic acid or dichloromethane.
Reduction: Lithium aluminum hydride or sodium borohydride in ether or tetrahydrofuran.
Major Products
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
6-Chloro-2-methyl-5-(methylsulfanyl)pyrimidin-4-yl thiocyanate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: It may serve as a precursor for the development of pesticides or herbicides.
Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 6-Chloro-2-methyl-5-(methylsulfanyl)pyrimidin-4-yl thiocyanate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiocyanate group can act as a nucleophile, forming covalent bonds with electrophilic sites on proteins or other biomolecules. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine: Similar structure but with a trifluoromethyl group instead of a thiocyanate group.
6-Chloro-2-methylsulfanyl-pyrimidin-4-yl-methyl-amine: Similar structure but with a methylamine group instead of a thiocyanate group.
Uniqueness
6-Chloro-2-methyl-5-(methylsulfanyl)pyrimidin-4-yl thiocyanate is unique due to the presence of the thiocyanate group, which imparts distinct reactivity and potential biological activity
Eigenschaften
CAS-Nummer |
110234-40-7 |
|---|---|
Molekularformel |
C7H6ClN3S2 |
Molekulargewicht |
231.7 g/mol |
IUPAC-Name |
(6-chloro-2-methyl-5-methylsulfanylpyrimidin-4-yl) thiocyanate |
InChI |
InChI=1S/C7H6ClN3S2/c1-4-10-6(8)5(12-2)7(11-4)13-3-9/h1-2H3 |
InChI-Schlüssel |
SOAYJRYEJPJDFL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=C(C(=N1)Cl)SC)SC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![{[(5,6-Dimethylhepta-1,5-dien-1-yl)oxy]methyl}benzene](/img/structure/B14327835.png)
![3-[(1,2-Dihydroxyethyl)amino]-2-hydroxypropane-1-sulfonic acid](/img/structure/B14327842.png)
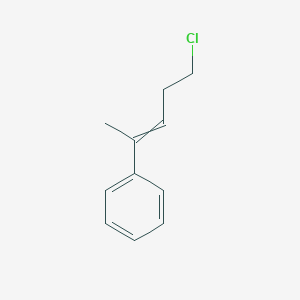


![4-Methoxy-6-methyl-5-[phenyl(phenylsulfanyl)methyl]-2H-pyran-2-one](/img/structure/B14327857.png)
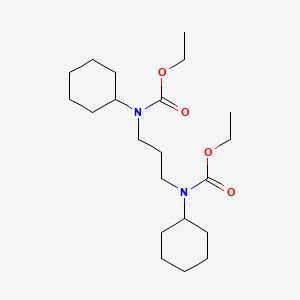
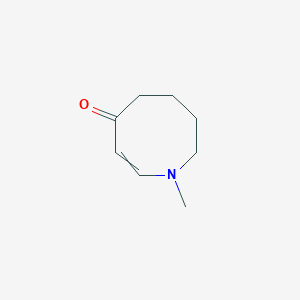
![3-[2-(Acetyloxy)ethyl]-5-cyano-1-ethyl-2-methyl-2,3-dihydro-1H-benzimidazol-1-ium bromide](/img/structure/B14327890.png)
